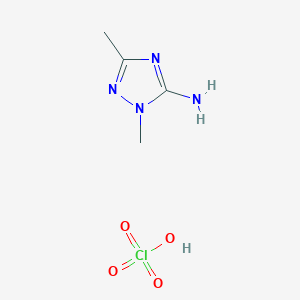
2-anilino-N-phenylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-phenylacetamide hydrochloride, also known as Acetanilide hydrochloride, is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and alcohol. The compound is synthesized by the reaction of aniline and acetic anhydride in the presence of hydrochloric acid.
Mechanism of Action
The mechanism of action of 2-anilino-N-phenylacetamide hydrochloride is not well understood. However, it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the synthesis of prostaglandins, which play a role in inflammation and pain. By inhibiting COX enzymes, 2-anilino-N-phenylacetamide hydrochloride may reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-anilino-N-phenylacetamide hydrochloride are not well understood. However, it is believed to have analgesic and antipyretic properties. It may also have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
2-anilino-N-phenylacetamide hydrochloride has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and inexpensive. It is also relatively easy to synthesize. However, one of the limitations is that it is not very soluble in organic solvents. This can make it difficult to use in certain types of reactions.
Future Directions
There are several future directions for research on 2-anilino-N-phenylacetamide hydrochloride. One area of research is the development of new synthesis methods for the compound. Another area of research is the investigation of its mechanism of action. Further research is also needed to determine its biochemical and physiological effects. Additionally, research is needed to explore its potential for the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 2-anilino-N-phenylacetamide hydrochloride involves the reaction of aniline and acetic anhydride in the presence of hydrochloric acid. The reaction yields 2-anilino-N-phenylacetamide;hydrochloride, which is then converted to 2-anilino-N-phenylacetamide;hydrochloride hydrochloride by the addition of hydrochloric acid. The chemical equation for the synthesis of 2-anilino-N-phenylacetamide hydrochloride is:
C6H5NH2 + (CH3CO)2O + HCl → C6H5NHCOCH3.HCl + CH3COOH
Scientific Research Applications
2-anilino-N-phenylacetamide hydrochloride is widely used in scientific research applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as an intermediate in the synthesis of various pharmaceuticals, including paracetamol, phenacetin, and acetaminophen. The compound is also used in the preparation of dyes and pigments.
properties
IUPAC Name |
2-anilino-N-phenylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c17-14(16-13-9-5-2-6-10-13)11-15-12-7-3-1-4-8-12;/h1-10,15H,11H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKKYKBFISJJLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(=O)NC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)




![N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methoxyethyl)-2-pyridin-4-ylquinoline-4-carboxamide](/img/structure/B7452157.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B7452166.png)

![4-[4-[1-[4-(dimethylamino)phenyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]-N,N-dimethylaniline;dibromide](/img/structure/B7452175.png)


